

An In-depth Technical Guide to Allylthiopropionate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylthiopropionate, a sulfur-containing organic compound, possesses a unique chemical structure that lends itself to potential applications in flavor chemistry and as a subject of study in biochemical pathways. This technical guide provides a comprehensive overview of the key molecular properties, a detailed experimental protocol for its synthesis and analysis, and a discussion of its potential biological relevance based on the activities of structurally similar compounds. All quantitative data is presented in structured tables, and experimental workflows and a putative signaling pathway are visualized using Graphviz diagrams.

Core Molecular Properties

Allylthiopropionate, systematically named S-prop-2-enyl propanethioate, is characterized by the molecular formula C₆H₁₀OS.[1][2] Its fundamental properties are summarized in the table below.



Property	Value	Reference
Molecular Weight	130.21 g/mol	[2]
Molecular Formula	C ₆ H ₁₀ OS	[1][2]
IUPAC Name	S-prop-2-enyl propanethioate	[2]
CAS Number	41820-22-8	[1][2]
Density	0.965 g/mL at 25 °C	
Boiling Point	150-151 °C at 760 mmHg	_
Flash Point	119 °F (48.3 °C)	[3]
Refractive Index	1.482 at 20 °C	

Experimental Protocols Synthesis of Allylthiopropionate

A plausible and common method for the synthesis of thioesters like **allylthiopropionate** is the reaction of a thiol with an acyl chloride.[4][5] This procedure outlines the synthesis from allyl mercaptan and propionyl chloride.

Materials:

- Allyl mercaptan (Prop-2-ene-1-thiol)
- · Propionyl chloride
- Anhydrous diethyl ether
- Triethylamine
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- · Round-bottom flask

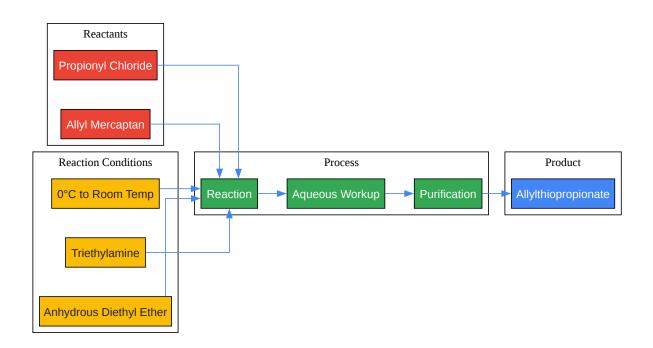


- Dropping funnel
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a clean, dry round-bottom flask, dissolve allyl mercaptan in anhydrous diethyl ether under a nitrogen atmosphere.
- Cool the flask in an ice bath and add an equimolar amount of triethylamine to the solution with stirring. Triethylamine acts as a base to neutralize the HCl byproduct.
- Slowly add an equimolar amount of propionyl chloride dropwise to the cooled solution using a dropping funnel.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude **allylthiopropionate**.
- Purify the crude product by vacuum distillation or column chromatography.





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Synthesis workflow for allylthiopropionate.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like allylthiopropionate.[6]

Instrumentation:

 Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MS).[6]



• Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC Parameters:

Parameter	Value
Injector Temperature	250 °C
Injection Volume	1 μL (split mode, e.g., 50:1)
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Oven Program	Initial temperature of 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min

MS Parameters:

Parameter	Value
Ion Source Temperature	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Range	m/z 40-350
Scan Mode	Full Scan

Sample Preparation:

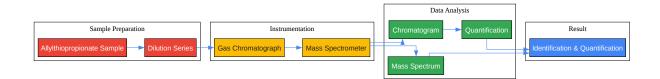
- Prepare a stock solution of the synthesized allylthiopropionate in a suitable solvent (e.g., dichloromethane or hexane).
- Create a series of dilutions to establish a calibration curve for quantitative analysis.
- Inject the prepared samples into the GC-MS system.

Data Analysis:

 Identify the peak corresponding to allylthiopropionate by its retention time and mass spectrum.



- The mass spectrum should show a molecular ion peak at m/z 130 and characteristic fragmentation patterns.
- Quantify the amount of allylthiopropionate by comparing the peak area to the calibration curve.



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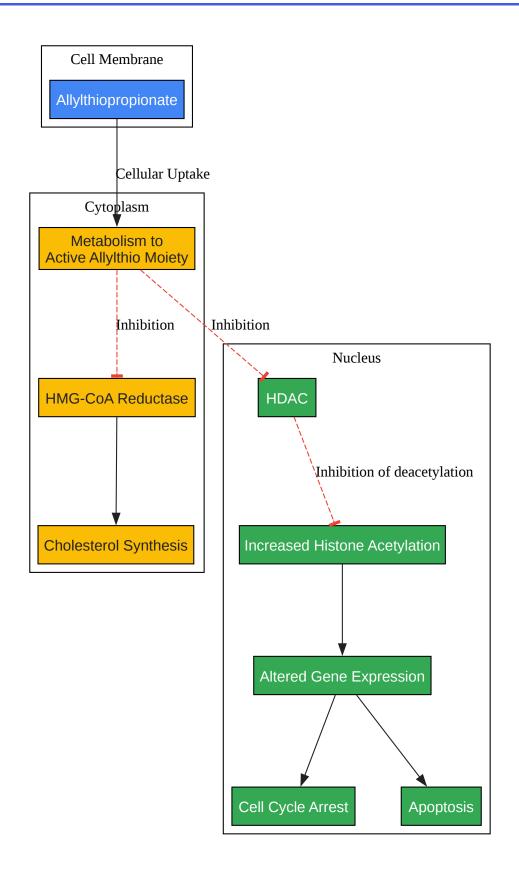
Experimental workflow for GC-MS analysis.

Putative Biological Signaling Pathway

While specific signaling pathways involving **allylthiopropionate** have not been extensively studied, the biological activities of structurally related allyl sulfur compounds, such as allyl mercaptan and diallyl sulfide, have been investigated.[7] These compounds are known to modulate various cellular processes, including histone deacetylase (HDAC) inhibition and pathways related to cholesterol metabolism. Based on this, a putative signaling pathway for **allylthiopropionate** can be hypothesized.

It is postulated that **allylthiopropionate**, upon cellular uptake, may be metabolized to release an active allylthio moiety. This moiety could potentially interact with and inhibit HDACs, leading to changes in gene expression that can affect cell cycle progression and apoptosis. Additionally, it may influence the activity of key enzymes in the cholesterol biosynthesis pathway, such as HMG-CoA reductase.





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Hypothetical signaling pathway of allylthiopropionate.



Conclusion

This technical guide provides essential information on the molecular characteristics, synthesis, and analysis of **allylthiopropionate**. The detailed experimental protocols and workflow diagrams offer a practical resource for researchers. While the biological activities of **allylthiopropionate** are not yet fully elucidated, the putative signaling pathway, based on related compounds, provides a foundation for future investigations into its potential pharmacological effects. Further research is warranted to explore the specific biochemical interactions and therapeutic potential of this molecule.

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